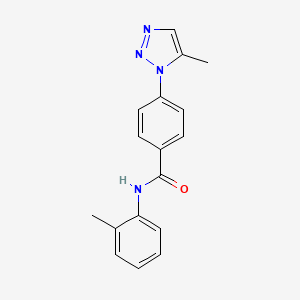
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(o-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of related triazole derivatives involves complex reactions, often requiring specific conditions and catalysts to achieve the desired molecular structure. For example, the synthesis of guanidine derivatives, which are closely related to the target compound, involves the reaction of specific precursors in the presence of mercury(II) chloride and triethylamine in anhydrous dimethylformamide, highlighting the intricate processes involved in synthesizing these compounds (Balewski & Kornicka, 2021).
Molecular Structure Analysis
The structural analysis of such compounds is crucial for understanding their chemical behavior and potential applications. X-ray crystallography and NMR spectroscopy are commonly used techniques for determining the precise molecular structure. The crystal and molecular structures of similar compounds have been determined, revealing detailed information about their geometrical configuration and the interactions that stabilize their structure (Odame, Hosten, & Tshentu, 2020).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, altering their structure and properties. For instance, the synthesis of benzamide derivatives involves specific reactions that can lead to the formation of new compounds with distinct chemical properties. The process often involves the use of catalysts and specific conditions to promote the desired reactions (Saeed, 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Analyzing these properties is essential for their application in various fields. For example, the crystal structure analysis provides insights into the compound's stability and reactivity, which are crucial for its potential uses (Deng, Xiao-yan, Peng, Hao, & He, Hong-wu, 2013).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with other substances, potential for forming bonds, and chemical stability, is vital for exploring the applications of these compounds. Studies on similar compounds have shown that their chemical properties can be significantly varied through modifications in their molecular structure, offering a broad range of potential applications (Shukla, Shrivash, Pandey, & Pandey, 2021).
科学的研究の応用
Organic Synthesis and Chemical Properties
A study highlights the importance of triazole derivatives in the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which exhibited significant anti-avian influenza virus activity. This synthesis pathway underscores the utility of triazole compounds in creating bioactive molecules for antiviral research (Hebishy et al., 2020).
Another research focus is the antimicrobial activities of new 1,2,4-triazole derivatives. Some of these compounds showed promising results against various microorganisms, indicating the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Environmental Applications
The presence and removal of benzotriazoles, a category that includes various triazole derivatives, in wastewater and the water cycle were investigated. This research is critical for understanding the environmental fate of these compounds and their potential impacts on water quality (Reemtsma et al., 2010).
特性
IUPAC Name |
N-(2-methylphenyl)-4-(5-methyltriazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-5-3-4-6-16(12)19-17(22)14-7-9-15(10-8-14)21-13(2)11-18-20-21/h3-11H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFXXPAWLLOFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(o-tolyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate](/img/structure/B2489832.png)

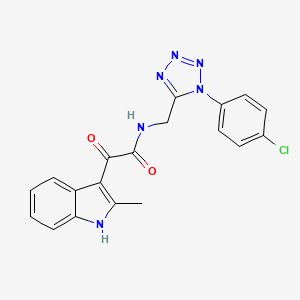
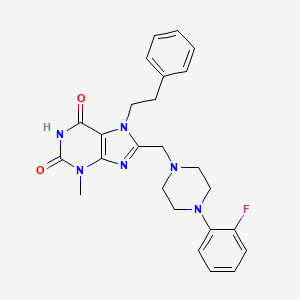
![(2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2489837.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2489838.png)
![3-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2489842.png)
![1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2489843.png)
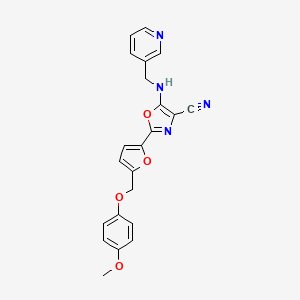
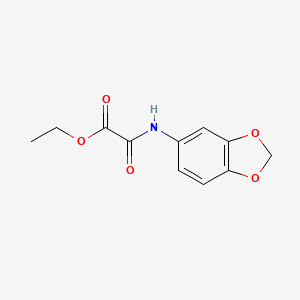
![N-[(4-fluorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489847.png)
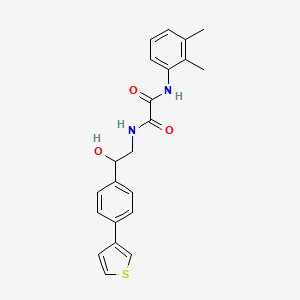
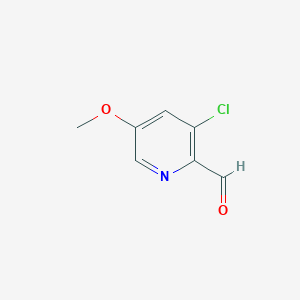
![N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2489853.png)